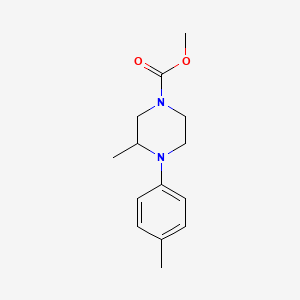
2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide
描述
2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. The CB1 receptor is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. AM-251 is a valuable tool for studying the role of CB1 in these processes.
作用机制
2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide acts as a competitive antagonist of the CB1 receptor, meaning that it binds to the receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking CB1 activation, this compound can modulate various physiological processes that are regulated by the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, studies have shown that this compound can reduce food intake and body weight in rodents, suggesting that CB1 activation is involved in the regulation of appetite. Additionally, this compound has been shown to reduce pain sensitivity in animal models, indicating that CB1 activation is involved in the modulation of pain sensation.
实验室实验的优点和局限性
2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide is a valuable tool for studying the role of CB1 in various physiological processes. One advantage of this compound is its selectivity for CB1 over other cannabinoid receptors, allowing for more specific investigation of CB1-mediated processes. However, one limitation of this compound is its relatively low potency compared to other CB1 antagonists, which may require higher concentrations for effective inhibition.
未来方向
There are many potential future directions for research involving 2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide. For example, further investigation into the role of CB1 in pain sensation could lead to the development of novel analgesic drugs. Additionally, research into the role of CB1 in addiction could lead to the development of new treatments for substance abuse disorders. Finally, investigation into the potential side effects of CB1 antagonists like this compound could help to inform the development of safer and more effective drugs.
科学研究应用
2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide has been used extensively in scientific research to study the role of CB1 in various physiological processes. For example, studies have shown that CB1 activation is involved in the regulation of appetite and food intake, and this compound has been used to investigate the specific mechanisms involved in this process. Additionally, this compound has been used to study the role of CB1 in pain sensation, anxiety, and addiction.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-methylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-14(21-13-6-4-5-12(16)11-13)15(20)17-19-9-7-18(2)8-10-19/h4-6,11,14H,3,7-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCRUNWZLEXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN1CCN(CC1)C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(2-isopropyl-5-methylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4181226.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4181258.png)

![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)

![4-[(2-isopropylphenoxy)acetyl]morpholine](/img/structure/B4181282.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181304.png)
![2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4181309.png)
![2-[(2-methoxybenzoyl)amino]-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4181321.png)



